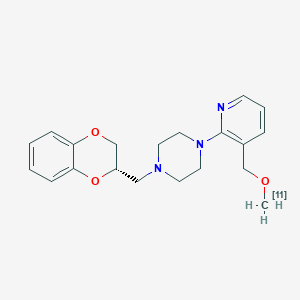

Piperazine, 1-(((2S)-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-4-(3-(methoxy-11C-methyl)-2-pyridinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ORM-13070 C-11: is a novel positron emission tomography (PET) tracer specifically designed for imaging α2C-adrenoceptors in the human brain. This compound is particularly significant in the study of neuropsychiatric disorders such as depression, schizophrenia, and Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: ORM-13070 C-11 is synthesized by the 11C-methylation of O-desmethyl-ORM-13070 using 11C-methyl triflate. The starting material, 11C-methane, is converted to 11C-methyl iodide, which is then used to produce 11C-methyl triflate . The synthesis typically takes about 30-34 minutes and results in moderate radiochemical yields .

Industrial Production Methods: The industrial production of ORM-13070 C-11 involves the use of high-specific-activity 11C-methane as the starting radioactivity. The specific radioactivity measured with analytical high-performance liquid chromatography (HPLC) is approximately 164 ± 99 GBq/μmol at the end of the synthesis .

Chemical Reactions Analysis

Types of Reactions: ORM-13070 C-11 primarily undergoes radiometabolism in the human body. After intravenous injection, it is rapidly metabolized, resulting in two radioactive metabolites detected in human arterial plasma .

Common Reagents and Conditions: The synthesis of ORM-13070 C-11 involves the use of 11C-methyl triflate, which is prepared from 11C-methane via 11C-methyl iodide . The reaction conditions are carefully controlled to ensure the high-specific-activity of the final product.

Major Products Formed: The major products formed during the radiometabolism of ORM-13070 C-11 are its radioactive metabolites, which are detected in human arterial plasma .

Scientific Research Applications

ORM-13070 C-11 is extensively used in scientific research for imaging α2C-adrenoceptors in the human brain. This PET tracer is valuable in studying the roles of α2C-adrenoceptors in various neuropsychiatric disorders, including depression, schizophrenia, and Alzheimer’s disease . It is also used in receptor occupancy trials with novel drug candidates .

Mechanism of Action

ORM-13070 C-11 functions as a PET tracer by binding to α2C-adrenoceptors in the brain. The binding of ORM-13070 C-11 allows for the visualization and quantification of α2C-adrenoceptors using PET imaging . This mechanism is particularly useful in studying the distribution and density of α2C-adrenoceptors in the brain, which can provide insights into the pathophysiology of various neuropsychiatric disorders .

Comparison with Similar Compounds

11C-Yohimbine: Another PET tracer used for imaging α2-adrenoceptors in the brain.

11C-Mirtazapine: A PET tracer used for imaging α2-adrenoceptors and serotonin receptors in the brain.

Uniqueness: ORM-13070 C-11 is unique in its high specificity and selectivity for α2C-adrenoceptors. This specificity makes it a valuable tool for studying the roles of α2C-adrenoceptors in neuropsychiatric disorders, providing more precise and reliable imaging results compared to other PET tracers .

Properties

CAS No. |

1227170-74-2 |

|---|---|

Molecular Formula |

C20H25N3O3 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-4-[3-((111C)methoxymethyl)pyridin-2-yl]piperazine |

InChI |

InChI=1S/C20H25N3O3/c1-24-14-16-5-4-8-21-20(16)23-11-9-22(10-12-23)13-17-15-25-18-6-2-3-7-19(18)26-17/h2-8,17H,9-15H2,1H3/t17-/m0/s1/i1-1 |

InChI Key |

VGIYMYGMVXPMKV-GWDMYEQXSA-N |

Isomeric SMILES |

[11CH3]OCC1=C(N=CC=C1)N2CCN(CC2)C[C@H]3COC4=CC=CC=C4O3 |

Canonical SMILES |

COCC1=C(N=CC=C1)N2CCN(CC2)CC3COC4=CC=CC=C4O3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.